4,4'-Dimethylbiphenyl
Overview
Description
4,4’-Dimethylbiphenyl is a chemical compound with the formula C14H14. It is also known by other names such as 1,1’-Biphenyl, 4,4’-dimethyl-, p,p’-Bitolyl, Bi-p-tolyl, Di-p-tolyl, 4,4’-Bitolyl, 4,4’-Dimethyl-1,1’-biphenyl, 4,4’-Dimethyldiphenyl, 4,4’-Ditolyl, 1-Methyl-4- (4’-methylphenyl)benzene, p,p’-Bitoluene, p,p’-Ditolyl, Biphenyl, 4,4’-dimethyl-, NSC 90464, 1-Methyl-4- (4-methylphenyl)benzene, Diphenyl, 4,4’-dimethyl .
Synthesis Analysis
The synthesis of 4,4’-Dimethylbiphenyl can be achieved through the methylation of 4-methylbiphenyl with methanol using zeolites HY, HM, and HZSM-5 as catalysts under fixed-bed down-flow conditions . Another method involves the use of aryl halide, K2CO3, and Fe2O3FLGPd 0 nanocatalyst .Molecular Structure Analysis
The molecular structure of 4,4’-Dimethylbiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The temperature effect on 4-MBP conversion, product selectivity, and 4,4’-DMBP composition in DMBP isomers using 0.2 g/cm3 supercritical methanol has been studied . Another study compared the economic and environmental performance of two conceptual designs for the production of 4,4’-DMBP .Physical and Chemical Properties Analysis
4,4’-Dimethylbiphenyl has a molecular weight of 182.2610. It is a white to light yellow crystalline powder with a melting point of 118-120 °C and a boiling point of 295 °C. It is insoluble in water .Scientific Research Applications
Nonlinear Optical Properties
4,4'-Dimethylbiphenyl has been studied for its nonlinear optical properties. Using a Z-scan technique with a continuous wave diode laser, researchers found that the presence of both NC and NH2 functional groups in 3,3′-dimethylbiphenyl 4,4′-diamine and 4,4′-diisocyano-3,3′-dimethylbiphenyl significantly affects the nonlinear optical absorption coefficient and nonlinear refraction index. This suggests potential applications in future optical devices (Zidan, Al-Ktaifani, & Allahham, 2015).
Catalytic and Non-Catalytic Formation
The formation of 4,4′-dimethylbiphenyl has been explored through various reactions, including coupling of p-chlorotoluene molecules and alternatives of the Ullmann reaction. These studies help in understanding the conditions under which 4,4′-dimethylbiphenyl can be feasibly formed, impacting its use in various chemical processes (Roberge & Hölderich, 2000).
Friedel-Crafts Acetylation/Oxidation
Research on the shape-selective acetylation of 4,4′-dimethylbiphenyl using anhydrous aluminum chloride as a catalyst indicates an effective route for the production of mono- and di-acetyl-4,4′-dimethylbiphenyl. This process is significant for understanding the reactivity and selectivity in chemical synthesis and applications (Titinchi, Kamounah, & Abbo, 2007).
Photochemical Degradation in Seawater
The photochemical degradation of 4,4′-dimethylbiphenyls in natural seawater has been studied to understand their environmental impact. This research is crucial for assessing the degradation process and potential environmental effects of these compounds (Anba-Lurot, Guiliano, Doumenq, & Mille, 1995).
Heat Capacity and Thermodynamic Functions
The measurement of the heat capacity of 4,4′-dimethylbiphenyl over a range of temperatures provides valuable data for understanding its thermodynamic properties, which is essential for its use in various industrial applications (Efimova et al., 2010).
Methylation over Zeolite Catalysts
Studies on the methylation of 4-methylbiphenyl with methanol over zeolite catalysts have shown moderate selectivity for the production of 4,4′-dimethylbiphenyl. This research is significant for the chemical industry, particularly in optimizing the production of specific biphenyl derivatives (Shen, Sun, & Song, 2000).
Electrochemical Synthesis
The electrochemical synthesis of poly(4,4′-biphenylenevinylene)s from 4,4′-dimethylbiphenyl derivatives demonstrates the potential of these materials for applications in electronics and materials science (Gruber & Li, 1999).
Optical Nonlinearity-Transparency-Thermal Stability Trade-off
Research on spirobifluorene-bridged donor-π-acceptor chromophores starting from this compound indicates a combination of transparency, thermal stability, and optical nonlinearity, suggesting their use in advanced optical applications (Xiao, Yin, & Zhang, 2012).
Mechanism of Action
Action Environment:
Environmental factors, such as temperature, pH, and exposure duration, can affect 4,4’-Dimethylbiphenyl’s stability, efficacy, and toxicity. For instance, higher temperatures might accelerate degradation.
Keep in mind that more research is needed to fully understand the compound’s mechanism of action. Environmental context and specific cellular targets play crucial roles in determining its effects. 🌱🔬 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,4’-Dimethylbiphenyl plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidative enzymes, leading to the formation of biphenyldicarboxylic acid, which is used in engineering plastics . The interactions between 4,4’-Dimethylbiphenyl and these biomolecules are primarily based on its ability to undergo oxidative coupling and other chemical transformations.
Metabolic Pathways
4,4’-Dimethylbiphenyl is involved in several metabolic pathways. It can be metabolized by oxidative enzymes to form biphenyldicarboxylic acid and other derivatives . These metabolic transformations can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s interactions with enzymes and cofactors play a crucial role in determining its metabolic fate.
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDESRVPFKCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210195 | |
Record name | 4,4'-Dimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-33-2 | |
Record name | Di-p-tolyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-DIMETHYLBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dimethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J314QOJ2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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